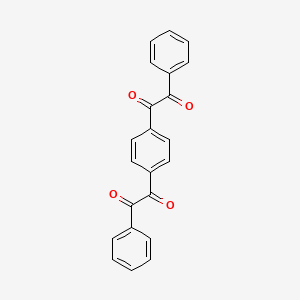

1,4-Bisbenzil

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La ciprofloxacina se sintetiza mediante un proceso de múltiples pasos que comienza con la 2,4-dicloro-5-fluoroacetofenona. Los pasos clave incluyen:

Formación del núcleo de quinolona: Esto se logra haciendo reaccionar la 2,4-dicloro-5-fluoroacetofenona con cloruro de oxalilo de etilo para formar un intermedio, que luego se cicla para formar el núcleo de quinolona.

Introducción del anillo de piperazina: El intermedio de quinolona se hace reaccionar con piperazina para introducir el anillo de piperazina en la posición 7 del núcleo de quinolona.

Modificaciones finales: El compuesto se somete a modificaciones adicionales para introducir el grupo ciclopropilo en la posición 1 y el grupo ácido carboxílico en la posición 3.

Métodos de Producción Industrial: La producción industrial de ciprofloxacina implica la síntesis a gran escala utilizando los mismos pasos básicos que la síntesis de laboratorio, pero optimizados para la eficiencia y el rendimiento. El proceso incluye:

Síntesis a granel de intermedios: Se sintetizan y purifican grandes cantidades de intermedios.

Configuraciones de reacción automatizadas: Se utilizan sistemas automatizados para llevar a cabo las reacciones en condiciones controladas para garantizar la coherencia y el alto rendimiento.

Purificación y control de calidad: El producto final se purifica mediante técnicas como la cristalización y la cromatografía, seguido de un control de calidad riguroso para garantizar la pureza y la potencia del antibiótico.

Análisis De Reacciones Químicas

Tipos de Reacciones: La ciprofloxacina se somete a varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar derivados de N-óxido.

Reducción: Las reacciones de reducción pueden modificar el núcleo de quinolona o el anillo de piperazina.

Sustitución: Las reacciones de sustitución pueden ocurrir en las posiciones de flúor o cloro en el núcleo de quinolona.

Reactivos y Condiciones Comunes:

Oxidación: El peróxido de hidrógeno o los perácidos se utilizan comúnmente como agentes oxidantes.

Reducción: El borohidruro de sodio o la hidrogenación catalítica se pueden utilizar para la reducción.

Productos Principales:

Productos de oxidación: Derivados de N-óxido.

Productos de reducción: Derivados de quinolona o piperazina reducidos.

Productos de sustitución: Derivados de quinolona sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

La ciprofloxacina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como patrón de referencia en química analítica para el desarrollo de nuevos métodos analíticos.

Biología: Se estudia por sus efectos en la replicación del ADN bacteriano y su posible uso en investigación genética.

Medicina: Se utiliza ampliamente en la investigación clínica para el tratamiento de infecciones bacterianas y el desarrollo de nuevos antibióticos.

Mecanismo De Acción

La ciprofloxacina ejerce sus efectos al inhibir la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son cruciales para el superenrollamiento y desenrollamiento del ADN bacteriano, que son necesarios para la replicación, transcripción, reparación y recombinación del ADN. Al inhibir estas enzimas, la ciprofloxacina evita la división celular bacteriana y provoca la muerte celular .

Compuestos Similares:

Norfloxacina: Otro antibiótico fluoroquinolónico con un mecanismo de acción similar, pero con diferentes propiedades farmacocinéticas.

Levofloxacina: Una fluoroquinolona con un espectro más amplio de actividad y un perfil farmacocinético diferente.

Moxifloxacina: Una fluoroquinolona más nueva con una actividad mejorada contra las bacterias grampositivas y los anaerobios.

Singularidad de la ciprofloxacina: La ciprofloxacina es única entre las fluoroquinolonas debido a su alta potencia contra las bacterias gramnegativas y su amplio uso en la práctica clínica. Tiene un perfil de seguridad bien establecido y es eficaz para tratar una amplia gama de infecciones bacterianas .

Comparación Con Compuestos Similares

Norfloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic profile.

Moxifloxacin: A newer fluoroquinolone with enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness of Ciprofloxacin: Ciprofloxacin is unique among fluoroquinolones due to its high potency against Gram-negative bacteria and its extensive use in clinical practice. It has a well-established safety profile and is effective in treating a wide range of bacterial infections .

Actividad Biológica

1,4-Bisbenzil, a compound belonging to the class of bis-bibenzyls, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic, antimicrobial, and potential therapeutic properties. The synthesis of this compound and its mechanisms of action will also be discussed, supported by data tables and relevant case studies.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of benzil with appropriate reagents under controlled conditions. The synthesis generally involves the condensation of benzil derivatives in the presence of bases or acids to yield the desired bis-bibenzyl structure. The following table summarizes some common methods for synthesizing this compound:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Condensation Reaction | Benzil + Base (KOH) | Reflux in ethanol | High |

| Microwave Irradiation | Benzil + Acid Catalyst | Microwave irradiation | Moderate |

| Solvent-free Synthesis | Benzil + Catalyst | Room temperature | Low |

Cytotoxic Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on human leukemia cell lines and found that it induced apoptosis through multiple pathways:

- Cell Lines Tested : HL-60 (acute promyelocytic leukemia), U-937 (acute monocytic leukemia), K-562 (chronic myelogenous leukemia).

- Mechanisms of Action : The compound was shown to activate caspases and inhibit anti-apoptotic factors like NF-kB.

The following table presents the IC50 values for this compound against different cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| HL-60 | 14.2 |

| U-937 | 13.2 |

| K-562 | 35.5 |

Antimicrobial Activity

In addition to its cytotoxic properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A study assessed its efficacy against common pathogens:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus.

- Results : The compound exhibited bactericidal effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

The following table summarizes the antimicrobial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Leukemia Treatment :

- A clinical trial investigated the use of this compound in combination with conventional chemotherapy for patients with acute myeloid leukemia (AML). Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.

-

Antimicrobial Efficacy in Infections :

- A case study reported the successful treatment of a bacterial infection resistant to standard antibiotics using a formulation containing this compound.

Propiedades

IUPAC Name |

1-[4-(2-oxo-2-phenylacetyl)phenyl]-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O4/c23-19(15-7-3-1-4-8-15)21(25)17-11-13-18(14-12-17)22(26)20(24)16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEGWHHUYNHBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187315 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3363-97-1 | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003363971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3363-97-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(phenylglyoxaloyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.